

# Spectroscopic Profile of Methyl Docosahexaenoate: A Technical Guide

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## Compound of Interest

Compound Name: *Methyl docosahexaenoate*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl docosahexaenoate** (MDHA), a methyl ester of the essential omega-3 fatty acid, docosahexaenoic acid (DHA). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, quantification, and structural elucidation in research and development settings.

## Chemical Structure and Properties

**Methyl docosahexaenoate** is the methyl ester of (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid. Its structure is characterized by a 22-carbon chain with six cis double bonds and a methyl ester group.

Property	Value	Source
Molecular Formula	C <sub>23</sub> H <sub>34</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	342.51 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[7]</a>
IUPAC Name	methyl (4Z,7Z,10Z,13Z,16Z,19Z)- docosa-4,7,10,13,16,19- hexaenoate	<a href="#">[1]</a>
CAS Number	2566-90-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **Methyl docosahexaenoate**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For fatty acid methyl esters (FAMEs),  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide detailed information about the proton and carbon environments within the molecule.

Table 2.1.1:  $^1\text{H}$  NMR Spectroscopic Data for **Methyl Docosahexaenoate**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
~5.34	m	Olefinic protons (-CH=CH-)
~3.67	s	Methyl ester protons (-OCH <sub>3</sub> ) [8][9]
~2.80	m	Bis-allylic protons (=CH-CH <sub>2</sub> -CH=)
~2.30	t	Methylene protons $\alpha$ to carbonyl (-CH <sub>2</sub> -COO-)[8]
~2.05	m	Allylic protons (-CH <sub>2</sub> -CH=)
~0.97	t	Terminal methyl protons (-CH <sub>2</sub> -CH <sub>3</sub> )

Table 2.1.2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Methyl Docosahexaenoate**

Chemical Shift ( $\delta$ , ppm)	Assignment
~174	Carbonyl carbon (-COO-)
~127-132	Olefinic carbons (-CH=CH-)
~51	Methyl ester carbon (-OCH <sub>3</sub> )
~34	Methylene carbon $\alpha$ to carbonyl (-CH <sub>2</sub> -COO-)
~20-30	Methylene carbons in the aliphatic chain
~14	Terminal methyl carbon (-CH <sub>3</sub> )

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify functional groups within a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of **Methyl docosahexaenoate** shows key absorptions corresponding to its ester and alkene functionalities.

Table 2.2.1: IR Spectroscopic Data for **Methyl Docosahexaenoate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3013	Medium	=C-H stretch (alkene)[10]
~2960-2850	Strong	C-H stretch (alkane)
~1740	Strong	C=O stretch (ester)[10][11][12]
~1640	Weak	C=C stretch (alkene)
~1465	Medium	C-H bend (alkane)
~1170	Medium	C-O stretch (ester)[10]
~720	Weak	=C-H bend (cis-alkene)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

Table 2.3.1: Mass Spectrometry Data for **Methyl Docosahexaenoate**

m/z	Relative Intensity (%)	Assignment
342.2559	[M] <sup>+</sup>	Molecular Ion[1][3]
311	[M - OCH <sub>3</sub> ] <sup>+</sup>	
263		
149		
108		
79		
67		
41		

## Experimental Protocols

The following sections outline generalized protocols for the spectroscopic analysis of **Methyl docosahexaenoate**. Specific instrument parameters may need to be optimized.

### NMR Spectroscopy

#### Sample Preparation:

- Dissolve approximately 5-10 mg of **Methyl docosahexaenoate** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>).
- Transfer the solution to a 5 mm NMR tube.
- For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added.[13]

#### Instrumentation and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.[13][14]

- $^1\text{H}$  NMR:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters: pulse angle of  $90^\circ$ , relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Due to the lower natural abundance of  $^{13}\text{C}$  and its longer relaxation times, a greater number of scans and a longer relaxation delay are typically required compared to  $^1\text{H}$  NMR.

## Infrared (IR) Spectroscopy

### Sample Preparation:

- Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
- Solution: Dissolve the sample in a suitable solvent (e.g.,  $\text{CCl}_4$  or  $\text{CS}_2$ ) and place it in a liquid cell.

### Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
- Measurement:
  - Record a background spectrum of the empty salt plates or the solvent-filled cell.
  - Record the spectrum of the sample.
  - The instrument software will automatically subtract the background spectrum from the sample spectrum.
  - The spectrum is typically recorded over the range of  $4000\text{-}400\text{ cm}^{-1}$ .[\[15\]](#)

## Mass Spectrometry (MS)

### Sample Preparation:

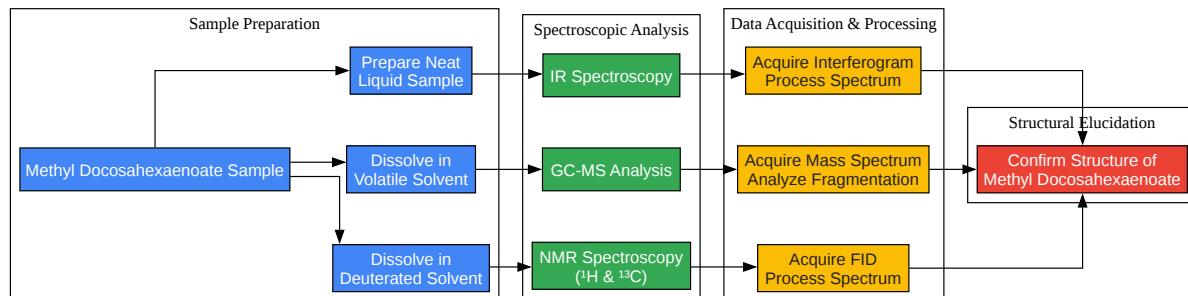
- Prepare a dilute solution of **Methyl docosahexaenoate** in a volatile solvent (e.g., methanol or hexane).
- For GC-MS analysis, the sample can be injected directly into the gas chromatograph.

### Instrumentation and Data Acquisition:

- Ionization Method: Electron Ionization (EI) is a common method for GC-MS analysis of FAMEs.[\[16\]](#)
- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
- GC-MS Protocol:
  - Inject the sample into the GC, where it is vaporized and separated on a capillary column (e.g., a polar column like HP-88).[\[17\]](#)
  - The separated components elute from the column and enter the mass spectrometer.
  - The molecules are ionized and fragmented.
  - The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of **Methyl docosahexaenoate**.



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Caption: Workflow for the spectroscopic analysis of **Methyl docosahexaenoate**.

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